(2S)-Octyl-alpha-hydroxyglutarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Octyl-2-Hydroxyglutarate typically involves the esterification of 2-Hydroxyglutaric acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for (2S)-Octyl-2-Hydroxyglutarate are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, using industrial reactors and continuous flow systems to ensure consistent production. The use of automated purification systems would also be integral to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-Octyl-2-Hydroxyglutarate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under mild heating conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces amides or other substituted derivatives.
Scientific Research Applications
(2S)-Octyl-2-Hydroxyglutarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and its effects on cellular processes.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (2S)-Octyl-2-Hydroxyglutarate involves its uptake by cells, where it can interfere with metabolic pathways. It is known to inhibit α-ketoglutarate-dependent dioxygenases, which are enzymes involved in various cellular processes, including DNA and histone demethylation. This inhibition can lead to alterations in gene expression and cellular metabolism, contributing to its effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2R)-Octyl-2-Hydroxyglutarate: The R-isomer of 2-Hydroxyglutarate, which has different biological activities and cellular uptake properties.
2-Hydroxyglutaric Acid: The parent compound, which exists in both D- and L-forms and is involved in metabolic disorders.
α-Ketoglutarate: A key intermediate in the citric acid cycle, structurally similar but with different biological functions.
Uniqueness
(2S)-Octyl-2-Hydroxyglutarate is unique due to its high cellular uptake and specific inhibition of α-ketoglutarate-dependent dioxygenases. This makes it particularly useful in research focused on cancer metabolism and epigenetic regulation .
Properties
IUPAC Name |
(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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